tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals. The presence of the tert-butyl group and the bromophenyl moiety in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound to investigate the interactions of similar molecules with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the manufacturing of various products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is unique due to the presence of both the bromophenyl and oxoethyl groups. This combination provides distinct reactivity and potential biological activity compared to other similar compounds. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWWJZJCXZYSSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716649 |
Source
|
Record name | tert-Butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-19-8 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-bromophenyl)-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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